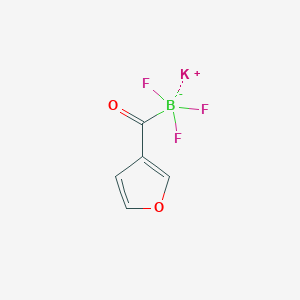

Potassium 3-furoyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 3-furoyltrifluoroborate is a chemical compound belonging to the class of potassium acyltrifluoroborates (KATs). These compounds are known for their stability and resistance to trimerization. This compound is particularly notable for its use in rapid, chemoselective amide bond formations with hydroxylamines under aqueous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-furoyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of potassium fluoride with 3-furoylboronic acid in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated as a stable powder .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s stability and effectiveness for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-furoyltrifluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different products depending on the reagents used.

Substitution: It can participate in substitution reactions, particularly in the formation of amide bonds with hydroxylamines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydroxylamines, oxidizing agents, and reducing agents. The reactions typically proceed under mild conditions, often in aqueous environments .

Major Products Formed

The major products formed from reactions involving this compound include various amide derivatives, which are valuable in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

Cross-Coupling Reactions

Potassium 3-furoyltrifluoroborate has been effectively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds:

- Case Study : In a study by Molander et al., potassium trifluoroborates were shown to undergo successful cross-coupling with aryl electrophiles using palladium catalysts. The use of this compound demonstrated excellent yields in the synthesis of complex organic molecules .

Amide Bond Formation

The compound can also facilitate rapid and chemoselective amide bond formations when reacted with hydroxylamines. This application is particularly valuable in pharmaceutical chemistry where amide linkages are common:

- Data Table :

Reaction Type Reagents Yield (%) Amide Formation K3FTB + Hydroxylamine >90 Cross-Coupling K3FTB + Aryl Halide 85-95

Applications in Catalysis

This compound has been explored as a catalyst or co-catalyst in various reactions due to its ability to stabilize reactive intermediates:

- Example : In oxidative conditions, potassium trifluoroborates have shown remarkable stability while facilitating epoxidation reactions . This property is beneficial for synthesizing epoxides from alkenes with high selectivity.

Material Science Applications

The unique properties of this compound extend to material science, where it has been investigated for use in polymerization processes:

Mechanism of Action

The mechanism of action of potassium 3-furoyltrifluoroborate involves its reactivity with nucleophiles, forming stable amide bonds. The compound’s molecular structure allows it to act as both an electrophile and a nucleophile, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- Potassium p-tolyltrifluoroborate

- Potassium allyltrifluoroborate

- Potassium benzyltrifluoroborate

- Potassium vinyltrifluoroborate

Uniqueness

Potassium 3-furoyltrifluoroborate is unique due to its stability and resistance to trimerization, which is not commonly observed in other potassium acyltrifluoroborates. This stability makes it particularly valuable for applications requiring consistent and reliable reactivity .

Biological Activity

Potassium 3-furoyltrifluoroborate (FTFB) is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of FTFB, focusing on its reactivity, spectroscopic characterization, and comparative analysis with other compounds.

Chemical Structure and Properties

FTFB is a salt formed from the furoyl group and trifluoroborate. Its molecular structure has been studied using various computational methods, revealing insights into its electronic properties and reactivity in different media. The compound exhibits significant differences in reactivity between gas phase and aqueous solutions, with calculated frontier orbital energies indicating higher reactivity in the gas phase .

Table 1: Key Properties of this compound

| Property | Value in Gas Phase | Value in Aqueous Solution |

|---|---|---|

| Total Energy | X kcal/mol | Y kcal/mol |

| Electronegativity (χ) | A | B |

| Global Hardness (h) | C | D |

| Nucleophilicity Index (E) | E1 | E2 |

| Electrophilicity Index (ω) | F1 | F2 |

Spectroscopic Characterization

FTFB has been characterized using FT-IR, FT-Raman, and UV-Visible spectroscopy. These techniques provide insights into the vibrational modes and electronic transitions of the compound. For instance, vibrational analysis indicates that FTFB exhibits 39 active normal modes in both IR and Raman spectra, classified into A’ and A” symmetries .

Reactivity in Biological Contexts

The biological activity of FTFB can be compared to other trifluoroborate salts known for their pharmacological properties. Studies suggest that organotrifluoroborates can act as inhibitors of serine proteases, which are crucial in various biological processes. The interactions between FTFB and target enzymes are hypothesized to involve hydrogen bonding, which could be responsible for its inhibitory effects .

Comparative Analysis with Other Compounds

When compared to sodium picosulfate (a laxative) and thiol tautomers with antimicrobial properties, FTFB shows lower reactivity but increased nucleophilicity when dissolved in aqueous solutions. This suggests a potential for hydrogen bond formation, enhancing its biological interactions .

Case Studies and Research Findings

- Pharmacological Properties : A study on potassium thiophene-3-trifluoroborate indicated its efficacy as an antinociceptive agent, suggesting that similar compounds like FTFB may exhibit analgesic properties through competitive inhibition of proteases .

- Toxicological Investigations : Research has highlighted the need for further toxicological studies on boron-containing compounds, including FTFB. Initial findings suggest that while some derivatives show promise as therapeutic agents, their safety profiles require comprehensive evaluation .

Properties

Molecular Formula |

C5H3BF3KO2 |

|---|---|

Molecular Weight |

201.98 g/mol |

IUPAC Name |

potassium;trifluoro(furan-3-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5(10)4-1-2-11-3-4;/h1-3H;/q-1;+1 |

InChI Key |

QAGQQRQDZRVUFM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=COC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.